molecular formula C19H24F3NO5 B12627762 4-((5R)-4-(tert-butoxycarbonyl)-5-(3,4,5-trifluorophenyl)morpholin-3-yl)butanoic acid

4-((5R)-4-(tert-butoxycarbonyl)-5-(3,4,5-trifluorophenyl)morpholin-3-yl)butanoic acid

Cat. No.: B12627762
M. Wt: 403.4 g/mol
InChI Key: RLWOPTWTORJREY-CVRLYYSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5R)-4-(tert-butoxycarbonyl)-5-(3,4,5-trifluorophenyl)morpholin-3-yl)butanoic acid is a complex organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5R)-4-(tert-butoxycarbonyl)-5-(3,4,5-trifluorophenyl)morpholin-3-yl)butanoic acid typically involves multiple steps, including the formation of the morpholine ring, introduction of the tert-butoxycarbonyl group, and the addition of the trifluorophenyl group. Common reagents and conditions used in these reactions may include:

    Formation of Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a dihaloalkane.

    Introduction of tert-Butoxycarbonyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of Trifluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction using a trifluorophenyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((5R)-4-(tert-butoxycarbonyl)-5-(3,4,5-trifluorophenyl)morpholin-3-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic ring or the morpholine ring.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides, sulfonates, or organometallic reagents.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-((5R)-4-(tert-butoxycarbonyl)-5-(3,4,5-trifluorophenyl)morpholin-3-yl)butanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((5R)-4-(tert-butoxycarbonyl)-5-(3,4,5-trifluorophenyl)morpholin-3-yl)butanoic acid may include other morpholine derivatives or compounds with trifluorophenyl groups. Examples include:

  • 4-(tert-Butoxycarbonyl)morpholine
  • 3,4,5-Trifluorophenylacetic acid
  • N-(tert-Butoxycarbonyl)-4-(3,4,5-trifluorophenyl)morpholine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H24F3NO5

Molecular Weight

403.4 g/mol

IUPAC Name

4-[(5R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-(3,4,5-trifluorophenyl)morpholin-3-yl]butanoic acid

InChI

InChI=1S/C19H24F3NO5/c1-19(2,3)28-18(26)23-12(5-4-6-16(24)25)9-27-10-15(23)11-7-13(20)17(22)14(21)8-11/h7-8,12,15H,4-6,9-10H2,1-3H3,(H,24,25)/t12?,15-/m0/s1

InChI Key

RLWOPTWTORJREY-CVRLYYSRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](COCC1CCCC(=O)O)C2=CC(=C(C(=C2)F)F)F

Canonical SMILES

CC(C)(C)OC(=O)N1C(COCC1C2=CC(=C(C(=C2)F)F)F)CCCC(=O)O

Origin of Product

United States

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